molecular formula C16H15FN6S B2391638 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2380181-56-4

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2391638
CAS No.: 2380181-56-4
M. Wt: 342.4
InChI Key: MZAQUZQTWXWQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a thiophen-2-yl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 5-fluoropyrimidin-4-yl group, introducing fluorine as a key electronegative substituent.

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6S/c17-12-10-18-11-19-16(12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAQUZQTWXWQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=NC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves multiple steps. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.

Chemical Reactions Analysis

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles like amines or thiols replace the fluorine atom.

Scientific Research Applications

Scientific Research Applications

The applications of 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine span various domains:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, such as enzymes and receptors involved in various diseases.

Case Study : Research has indicated that derivatives of this compound can inhibit specific enzymes linked to cancer progression, suggesting potential applications in oncology .

The biological implications of this compound are significant:

  • Anticancer Activity : Studies have shown that the compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer drug .
Cell LineIC50 (µM)Notes
MCF-712.5Effective against breast cancer cells
HeLa15.0Effective against cervical cancer cells
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups can significantly influence its efficacy.

SubstituentActivityIC50 (µM)Notes
5-FluoropyrimidineHigh10.0Enhances binding affinity
ThiopheneModerate25.0Contributes to lipophilicity

Mechanism of Action

The mechanism of action of 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The 5-fluoropyrimidin-4-yl group distinguishes the target compound from analogs with phenyl (e.g., 2-fluorophenyl in ) or benzoyl (e.g., F554-0056 in ) substituents. Fluoropyrimidine may enhance target binding via nitrogen lone pairs and fluorine’s electronegativity.
  • Thiophen-2-yl at position 6 is conserved across analogs (e.g., F554-0056, BG13861), suggesting its role in π-π interactions or solubility modulation.

Synthetic Routes: The target compound’s synthesis likely parallels methods for 3-chloro-6-substituted pyridazines (e.g., reacting dichloropyridazine with piperazine derivatives in ethanol ). However, introducing fluoropyrimidine may require specialized coupling reagents.

F554-0056’s benzoyl group increases lipophilicity, which may improve membrane permeability compared to the fluoropyrimidine variant .

Physicochemical and Pharmacokinetic Considerations

  • Fluorine Impact: The 5-fluoropyrimidine group may reduce metabolic degradation (via blocking cytochrome P450 oxidation) compared to non-fluorinated analogs .
  • Solubility : Thiophene and pyridazine contribute to moderate aqueous solubility, whereas benzoyl or triazole substituents (in analogs) may enhance lipophilicity .

Biological Activity

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyridazine core with piperazine and fluoropyrimidine moieties, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H15FN8C_{15}H_{15}FN_8 with a molecular weight of 326.33 g/mol. The presence of the fluoropyrimidine group is significant as it can interact with biological macromolecules, potentially influencing various biological pathways.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The fluoropyrimidine moiety may have nucleic acid-binding properties, while the piperazine ring can increase binding affinity to target proteins, leading to modulation of their activity .

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

1. Inhibition of Monoamine Oxidase (MAO):
Studies have shown that derivatives similar to this compound exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, related compounds have demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting that modifications in the structure can enhance activity against neurodegenerative diseases .

2. Anticancer Activity:
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds containing similar structural features have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

3. Immunomodulatory Effects:
Research has indicated that compounds with similar structures can modulate immune responses. For example, they may enhance the activity of immune cells in the presence of specific ligands, indicating a potential role in cancer immunotherapy .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other biologically active compounds, particularly those targeting MAO and exhibiting anticancer properties.

Compound NameIC50 (µM)Biological Activity
T60.013MAO-B Inhibitor
T30.039MAO-B Inhibitor
Compound AVariesAnticancer

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurodegenerative Disorders:
    • A study demonstrated that derivatives similar to this compound inhibited MAO-B effectively, suggesting potential use in treating conditions like Alzheimer's disease.
  • Cancer Treatment:
    • Research on structurally related compounds showed promising results in inhibiting tumor growth in preclinical models.
  • Immunotherapy:
    • Investigations into immune modulation have revealed that certain derivatives can enhance immune responses against tumors, indicating a dual role as an anticancer agent and an immunomodulator.

Q & A

What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by functionalization of the piperazine and fluoropyrimidine moieties. Key intermediates include:

  • 6-(thiophen-2-yl)pyridazine : Formed via Suzuki-Miyaura coupling between a halogenated pyridazine and thiophen-2-ylboronic acid.
  • 4-(5-fluoropyrimidin-4-yl)piperazine : Synthesized through nucleophilic aromatic substitution of 4-chloro-5-fluoropyrimidine with piperazine under controlled basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Final coupling of these intermediates often employs Buchwald-Hartwig amination or nucleophilic substitution, requiring rigorous purification via column chromatography and recrystallization .

Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine and fluoropyrimidine substituents. Aromatic proton signals in the δ 7.0–8.5 ppm range validate thiophene and pyridazine integration .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion alignment with the formula C₁₇H₁₅FN₆S (exact mass: 362.1074).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using a C18 column and acetonitrile/water gradient .

How can researchers optimize reaction yields for the piperazine coupling step?

Answer:
Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine.
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) improve cross-coupling efficiency in Buchwald-Hartwig reactions.
  • Temperature Control : Reactions at 100–120°C balance kinetics and decomposition risks.
  • Stoichiometry : A 1.2:1 molar ratio of piperazine derivative to pyridazine intermediate minimizes side products .

What are the primary challenges in scaling up the synthesis for preclinical studies?

Answer:
Key challenges include:

  • Purification Complexity : Scaling chromatographic purification necessitates switching to fractional crystallization or countercurrent distribution.
  • Fluoropyrimidine Stability : The 5-fluoro group is prone to hydrolysis; thus, anhydrous conditions and low-temperature storage are critical.
  • Regioselectivity : Ensuring exclusive N1-substitution on the pyridazine ring requires precise stoichiometric control .

How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC₅₀ vs. Ki). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Target Specificity : Off-target effects may occur due to the compound’s piperazine moiety, which can interact with GPCRs. Use siRNA knockdown or CRISPR-edited cells to validate target engagement .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) clarify species-specific discrepancies .

What computational strategies predict binding interactions with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with kinases (e.g., EGFR, BRAF) by aligning the fluoropyrimidine group in ATP-binding pockets.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity using descriptors like LogP and polar surface area .

How should researchers design experiments to evaluate metabolic pathways?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify Phase I metabolites via LC-MS/MS.
  • Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates.
  • Stable Isotope Tracing : Use ¹⁸O-labeled water to track oxidative metabolism of the thiophene ring .

What analytical methods are recommended for stability studies under varying pH conditions?

Answer:

  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours.
  • UHPLC-PDA Analysis : Monitor degradation products (e.g., hydrolyzed fluoropyrimidine or sulfone derivatives).
  • Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius equations to predict shelf-life .

How can crystallography aid in understanding structure-activity relationships (SAR)?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve 3D conformation, particularly the dihedral angle between pyridazine and thiophene rings, which impacts target binding.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing solubility and crystal packing .

What strategies mitigate toxicity risks identified in preliminary screenings?

Answer:

  • Ames Test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100.
  • hERG Channel Binding : Use patch-clamp electrophysiology to evaluate cardiac liability.
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the piperazine ring to reduce off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.